molecular formula C26H27ClF3N5O3S B2544996 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine CAS No. 2097933-94-1

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine

Cat. No. B2544996
CAS RN: 2097933-94-1
M. Wt: 582.04
InChI Key: FLMWJVHTMNJIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with the CAS Number: 1188435-80-4 . It has a molecular weight of 294.66 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]proline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClF3N2O2/c12-7-4-6 (11 (13,14)15)5-16-9 (7)17-3-1-2-8 (17)10 (18)19/h4-5,8H,1-3H2, (H,18,19) . This code provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Receptor Binding Studies

A study on the synthesis of pyrazolo[1,5-α]pyridines, including derivatives similar to the compound , has shown that these compounds can be synthesized through a series of chemical reactions involving reductive amination, amide hydrolysis, and N-alkylation. These compounds have been evaluated for their receptor binding affinities, specifically targeting dopamine receptors, indicating their potential as ligands for neurological targets (Li Guca, 2014).

Metabolism and Pharmacokinetics

Research on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor with a structural resemblance to the compound of interest, has provided insights into its biotransformation in chronic myelogenous leukemia patients. The study identified primary metabolites and explored the compound's main metabolic pathways in humans, highlighting the importance of understanding the pharmacokinetics and metabolic fate of such compounds for their therapeutic application (Aishen Gong et al., 2010).

Antimicrobial Studies

The synthesis and microbial studies of new pyridine derivatives have contributed to the development of compounds with potential antimicrobial activities. These studies involve complex synthetic pathways to produce compounds that are tested for their effectiveness against various bacterial and fungal strains, indicating the role of such compounds in developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).

Antimalarial Agents

Investigations into the synthesis and activity of aryl piperazine and pyrrolidine derivatives have highlighted their capacity to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These studies not only showcase the potential of such compounds in antimalarial therapy but also delve into the structure-activity relationships that govern their effectiveness, providing a basis for the development of novel antimalarial agents (A. Mendoza et al., 2011).

Glycosidic Linkage Formation

Research into the synthesis of glycosyl triflates using 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has demonstrated the utility of such compounds in the formation of diverse glycosidic linkages. This work is particularly relevant in the context of synthesizing complex carbohydrates and glycoconjugates, which have significant applications in medicinal chemistry and drug development (D. Crich & M. Smith, 2001).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-pyridin-3-yloxyphenyl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClF3N5O3S/c27-24-16-19(26(28,29)30)17-32-25(24)34-14-12-33(13-15-34)20-7-10-35(11-8-20)39(36,37)23-5-3-21(4-6-23)38-22-2-1-9-31-18-22/h1-6,9,16-18,20H,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMWJVHTMNJIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.